molecular formula C11H18O2S B13344776 2-(Propan-2-ylsulfanyl)spiro[3.3]heptane-2-carboxylic acid

2-(Propan-2-ylsulfanyl)spiro[3.3]heptane-2-carboxylic acid

Cat. No.: B13344776
M. Wt: 214.33 g/mol
InChI Key: ADPHMGVUFWWAQK-UHFFFAOYSA-N
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Description

2-(Propan-2-ylsulfanyl)spiro[3.3]heptane-2-carboxylic acid is a sophisticated chemical building block designed for advanced medicinal chemistry and drug discovery programs. Its core structure is based on the spiro[3.3]heptane scaffold, which is recognized as a versatile, three-dimensional, sp3-rich saturated bioisostere for benzene rings . This property allows researchers to replace flat aromatic systems in molecular designs, potentially improving the physicochemical properties, metabolic stability, and selectivity of drug candidates. The strategic incorporation of the propan-2-ylsulfanyl (isopropylthio) moiety further enhances the utility of this compound, providing a functional handle for chemical diversification. This makes it a valuable intermediate in the synthesis of more complex, target-oriented molecules. Emerging research highlights the application of spiro[3.3]heptane derivatives in the development of bifunctional compounds, such as proteolysis targeting chimeras (PROTACs) . These innovative therapeutics are being explored to degrade challenging disease-causing proteins, like Cyclin-dependent kinase 2 (CDK2), via the ubiquitin-proteasome pathway . By serving as a key structural component in such molecules, this compound contributes to cutting-edge efforts in oncology research, particularly in overcoming resistance to existing CDK4/6 inhibitors . Its rigid structure is instrumental in creating ligands that precisely interact with biological targets, facilitating the development of a new generation of targeted therapies.

Properties

Molecular Formula

C11H18O2S

Molecular Weight

214.33 g/mol

IUPAC Name

2-propan-2-ylsulfanylspiro[3.3]heptane-2-carboxylic acid

InChI

InChI=1S/C11H18O2S/c1-8(2)14-11(9(12)13)6-10(7-11)4-3-5-10/h8H,3-7H2,1-2H3,(H,12,13)

InChI Key

ADPHMGVUFWWAQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1(CC2(C1)CCC2)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Material Selection

  • Cyclobutanone Derivatives: These serve as versatile intermediates due to their strained ring systems, allowing ring expansion and functionalization.
  • Propenes or Alkenes: Substituted at the 3-position to introduce the desired substituents, such as the propan-2-ylsulfanyl group.

Key Reactions and Pathways

Step Reaction Type Description References/Data
1 Olefination Wittig or Tebbe olefination to introduce exocyclic double bonds ,
2 Cycloaddition [2+2] cycloaddition with dichloroketene or related reagents to form cyclobutane rings
3 Rearrangement Meinwald oxirane rearrangement or similar to expand rings and form the spiro core
4 Functionalization Introduction of sulfanyl groups via nucleophilic substitution or thiol-ene reactions ,
5 Oxidation Conversion of alcohols or other intermediates to carboxylic acids using oxidants like PCC, KMnO₄

Incorporation of the Propan-2-ylsulfanyl Group

The sulfanyl group is introduced via nucleophilic substitution using a suitable thiol or thiolate:

  • Method: Reacting a halogenated precursor (e.g., a halogenated spirocyclic intermediate) with propan-2-ylthiol or its deprotonated form (thiolate).
  • Reaction Conditions: Typically carried out in polar aprotic solvents such as DMF or DMSO, with base (e.g., NaH or K₂CO₃) to generate the thiolate.

Typical Procedure

- Prepare the halogenated spirocyclic intermediate via halogenation (e.g., using NBS or NCS).
- Add propan-2-ylthiol or its sodium salt in DMSO.
- Stir under inert atmosphere at room temperature or slightly elevated temperature.
- Purify the product via chromatography or recrystallization.

Stereochemical Control and Optimization

  • Use of chiral auxiliaries (e.g., Ellman's sulfinamide) during the Strecker reaction step to control stereochemistry.
  • Employing chiral catalysts or reagents during olefination and rearrangement steps to enhance stereoselectivity.
  • Chromatographic separation of stereoisomers post-synthesis to obtain enantiomerically pure compounds.

Functional Group Transformations to Final Compound

  • Carboxylation: Oxidation of primary alcohols or aldehydes to carboxylic acids using oxidants like potassium permanganate or Jones reagent.
  • Protection/Deprotection: Use of silyl protecting groups (e.g., TBDPS) to safeguard reactive sites during multi-step sequences.
  • Purification: Use of column chromatography, recrystallization, and chiral chromatography to isolate pure stereoisomers.

Data Table Summarizing Key Reactions

Step Reagents Conditions Purpose Reference/Notes
Olefination Wittig/Tebbe reagent -10°C to room temp Alkene formation ,
Cycloaddition Dichloroketene Room temp, inert atmosphere Ring expansion
Rearrangement BF₃·Et₂O, Meinwald rearrangement Mild heating Ring expansion
Sulfur introduction Propan-2-ylthiol / thiolate DMSO, inert atmosphere Sulfanyl group installation
Oxidation KMnO₄, PCC Room temp Carboxylic acid formation

Notes and Considerations

  • Reaction Optimization: The steric hindrance posed by substituents necessitates careful optimization of olefination and substitution reactions.
  • Yield and Purity: Multi-step syntheses require meticulous purification, often involving chromatography and recrystallization.
  • Stereochemistry: Achieving high stereoselectivity remains challenging; chiral auxiliaries and chiral catalysts are employed to improve outcomes.
  • Safety: Handling reactive reagents such as dichloroketene and oxidants requires appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions: 2-(Propan-2-ylsulfanyl)spiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The isopropylsulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted spirocyclic compounds.

Scientific Research Applications

2-(Propan-2-ylsulfanyl)spiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Propan-2-ylsulfanyl)spiro[3.3]heptane-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by mimicking the structure of benzene rings, thereby interacting with molecular targets in a similar manner. The non-coplanar exit vectors of the spirocyclic core allow for unique interactions with biological molecules, potentially leading to enhanced bioactivity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Spiro[3.3]heptane-2-carboxylic acid H (parent compound) C₈H₁₂O₂ 140.18 Melting point: ~220°C (decarboxylation)
2-Phenylspiro[3.3]heptane-2-carboxylic acid Phenyl C₁₄H₁₆O₂ 216.28 Boiling point: 379.8°C; LogP: ~2.5
2-(Ethoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid Ethoxycarbonyl (CO₂Et) C₁₁H₁₆O₄ 212.21 Purity: ≥95%; Used as a synthetic intermediate
2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid Aminomethyl (CH₂NH₂) C₉H₁₅NO₂ 169.22 Potential for peptide coupling
6-(Boc-amino)spiro[3.3]heptane-2-carboxylic acid Boc-protected amino at 6-position C₁₃H₂₁NO₄ 255.31 Storage: 2–8°C (light-sensitive)
Target Compound Propan-2-ylsulfanyl (S-iPr) C₁₁H₁₈O₂S 214.33 (estimated) Expected higher lipophilicity (LogP >3) N/A (extrapolated)

Key Observations :

  • The phenyl derivative (216.28 g/mol) exhibits increased hydrophobicity compared to the parent compound, making it suitable for lipid membrane penetration in drug design .
  • Ethoxycarbonyl and Boc-amino derivatives introduce polar functional groups, enhancing solubility in organic solvents for synthetic applications .
  • The target compound’s isopropylthio group likely confers superior oxidative stability compared to thiols, though it may still undergo sulfoxidation under harsh conditions .

Stability and Reactivity

  • Thermal Stability : The parent compound decomposes above 220°C, while phenyl and ethoxycarbonyl derivatives show higher thermal resilience due to aromatic or electron-withdrawing groups .
  • Chemical Reactivity: The isopropylthio group may participate in thioether-specific reactions (e.g., oxidation to sulfones) or act as a leaving group in nucleophilic substitutions. Aminomethyl and Boc-amino derivatives are prone to hydrolysis or deprotection under acidic/basic conditions .

Biological Activity

2-(Propan-2-ylsulfanyl)spiro[3.3]heptane-2-carboxylic acid is a unique compound characterized by its spirocyclic structure and the presence of an isopropylsulfanyl group. Its molecular formula is C₁₁H₁₈O₂S, and it has garnered attention in medicinal chemistry due to its potential as a bioisostere for traditional aromatic compounds, particularly in drug design.

Structural Characteristics

The spiro[3.3]heptane core provides a non-coplanar arrangement of substituents, which can mimic the properties of phenyl rings found in many bioactive compounds. This structural feature allows it to interact with biological targets similarly to traditional aromatic systems while potentially offering improved pharmacological properties.

PropertyValue
Molecular FormulaC₁₁H₁₈O₂S
Molecular Weight214.33 g/mol
IUPAC NameThis compound
InChI KeyADPHMGVUFWWAQK-UHFFFAOYSA-N

The mechanism through which this compound exerts its biological effects is largely attributed to its ability to mimic the structure of phenyl rings, thus facilitating interactions with various molecular targets. This property is particularly advantageous in the context of drug development, where replacing less stable or more toxic moieties with this compound may enhance efficacy and reduce side effects.

1. Anticancer Activity

Research has demonstrated that substituting the phenyl ring in established anticancer drugs with a spiro[3.3]heptane core can maintain or even enhance biological activity. For instance, studies involving the replacement of the meta-substituted phenyl ring in Sonidegib showed that the resulting saturated analogs exhibited significant inhibition of the Hedgehog signaling pathway, a crucial target in cancer therapy.

Key Findings:

  • Sonidegib Analog Activity:
    • Original Sonidegib IC50: 0.0015 µM
    • Spiro[3.3]heptane analog IC50: 0.24 - 0.48 µM
    • Suggests retained potency despite structural modification .

2. Pharmacokinetic Properties

The incorporation of the spirocyclic structure has been shown to influence solubility and lipophilicity, which are critical for drug absorption and distribution:

  • Water Solubility: Remains low (<1 µM) across tested compounds.
  • Lipophilicity: Decreased by approximately 0.8 units when compared to Sonidegib, indicating potential for improved metabolic stability without compromising activity .

Comparison with Similar Compounds

The unique structure of this compound positions it favorably against other bioisosteres such as bicyclo[1.1.1]pentane and cubane, which are also utilized in medicinal chemistry.

CompoundStructural FeatureBiological Activity
This compoundSpirocyclic core with sulfur substitutionHigh potency in anticancer assays
Bicyclo[1.1.1]pentaneSaturated ring systemVariable potency
CubaneHighly strained structureLimited applications

Q & A

Basic: What synthetic strategies are effective for functionalizing the spiro[3.3]heptane scaffold?

The spiro[3.3]heptane core is typically functionalized via ester intermediates. For example, the carboxylic acid group can be activated as an acyl chloride or ester, enabling nucleophilic substitution. In one approach, ethylamine reacts with spiro[3.3]heptane-2-carboxylic acid esters, followed by LiAlH4 reduction to introduce amine groups . Symmetry in the spiro system simplifies retrosynthetic planning by allowing modular assembly of substituents. For sulfur-containing derivatives like 2-(Propan-2-ylsulfanyl) variants, thiol nucleophiles (e.g., isopropyl thiol) can displace leaving groups (e.g., halides) under basic conditions.

Advanced: How can stereochemical control be achieved during derivatization of the spiro[3.3]heptane core?

Stereochemical challenges arise when introducing substituents to the rigid spiro system. Protecting group strategies are critical: Boc (tert-butoxycarbonyl) protection of amines or hydroxyl groups prevents undesired side reactions during multi-step syntheses. For instance, tert-butyl carbamate (Boc) protection was used in the synthesis of 6-(Boc-amino)spiro[3.3]heptane-2-carboxylic acid to preserve stereochemical integrity during coupling reactions . Additionally, chiral auxiliaries or asymmetric catalysis (e.g., Pd-mediated cross-coupling) may be employed, though specific protocols for sulfur-containing derivatives require further optimization.

Basic: What spectroscopic methods are recommended for characterizing spiro[3.3]heptane derivatives?

Key techniques include:

  • 1H NMR : Distinct splitting patterns due to the spiro system’s rigidity. For example, spiro[3.3]heptane-2-carboxylic acid exhibits peaks at δ 2.85 (m, 1H), 2.15–1.70 (m, 8H), and 11.98 (s, carboxylic acid proton) .
  • IR Spectroscopy : Confirms carboxylic acid (broad O-H stretch ~2500–3000 cm⁻¹) and thioether (C-S stretch ~600–700 cm⁻¹) functionalities.
  • Mass Spectrometry : Validates molecular weight (e.g., C9H15NO2 for 2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid, MW 169.22) .

Advanced: How do substituents influence the physicochemical properties of spiro[3.3]heptane-carboxylic acids?

Electron-withdrawing groups (e.g., -COOH) lower pKa by stabilizing the conjugate base. Comparative studies of 6-substituted spiro[3.3]heptane-2-carboxylic acids showed that electronegative substituents (e.g., halogens) increase acidity, while alkyl groups reduce it . Computational modeling (e.g., DFT) can predict pKa shifts and guide the design of derivatives with tailored solubility or bioavailability.

Basic: What purification challenges arise with spiro[3.3]heptane derivatives, and how are they resolved?

Spiro compounds often exhibit low solubility in polar solvents. Purification methods include:

  • Flash Chromatography : Used for intermediates like 6-(2-methoxyphenyl)-2,6-diaza-spiro[3.3]heptane-2-carboxylic acid tert-butyl ester (eluent: ethyl acetate/hexane gradients) .
  • Acid-Base Extraction : Crude spiro[3.3]heptane-2-carboxylic acid was isolated via extraction with DCM after HCl treatment .

Advanced: What strategies optimize reaction yields in multi-step syntheses of spiro derivatives?

  • Stepwise Protection : Boc protection of amines or hydroxyl groups prevents undesired side reactions during subsequent steps .
  • Catalytic Systems : Pd2(dba)3/XPhos catalysts enhance cross-coupling efficiency, as seen in the synthesis of diaza-spiro derivatives (78% yield) .
  • Solvent Selection : Refluxing in toluene or DCM improves reaction homogeneity for sterically hindered intermediates .

Advanced: How can structural analogs of this compound be designed for neurotensin receptor targeting?

Spiro[3.3]heptane derivatives have been explored as agonists for neurotensin receptor 1 (NTSR1). Key modifications include:

  • Introducing aryl groups (e.g., 2-methoxyphenyl) via Buchwald-Hartwig amination to enhance receptor binding .
  • Replacing carboxylic acids with bioisosteres (e.g., tetrazoles) to improve metabolic stability.
  • Computational docking studies to predict binding affinity, guided by receptor homology models.

Basic: What safety precautions are recommended for handling spiro[3.3]heptane derivatives?

  • Ventilation : Use fume hoods due to potential irritancy (e.g., TFA used in Boc deprotection emits corrosive vapors) .
  • PPE : Gloves and goggles are mandatory when handling reactive intermediates (e.g., acyl chlorides).
  • Waste Disposal : Neutralize acidic/basic residues before disposal, as per institutional guidelines .

Advanced: How can contradictions in reported synthetic yields be resolved?

Discrepancies in yields (e.g., 87% for Boc-deprotection vs. 92% for spiro[3.3]heptane-2-carboxylic acid synthesis ) may stem from:

  • Reaction Scale : Smaller scales often report higher yields due to better heat/mass transfer.
  • Purification Rigor : Flash chromatography vs. simple extraction impacts recovery rates.
  • Catalyst Loading : Optimizing Pd catalyst ratios (e.g., 0.2 equiv Pd2(dba)3 vs. excess) improves efficiency .

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